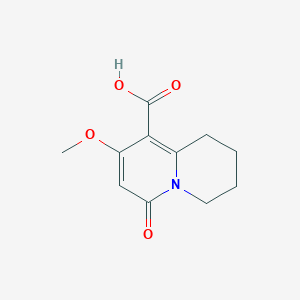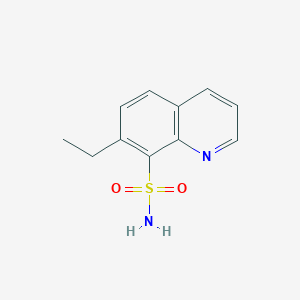
7-Ethylquinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethylquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H12N2O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of an ethyl group at the 7th position and a sulfonamide group at the 8th position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用機序
Target of Action
The primary target of 7-Ethylquinoline-8-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acids like DNA or RNA .
Mode of Action
This compound: acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, This compound disrupts the biochemical pathway that produces folic acid . Folic acid is necessary for the synthesis of nucleic acids, so its absence hinders the production of DNA and RNA. This, in turn, prevents bacterial cells from dividing and growing .
Pharmacokinetics
The pharmacokinetics of This compound Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout body tissues . They are primarily excreted unchanged in the urine .
Result of Action
The result of This compound ’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts DNA and RNA production, which are necessary for bacterial cell division and growth . This makes it an effective antibacterial agent .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of PABA in the environment, as PABA can outcompete the drug for binding sites on the enzyme . Additionally, the pH and temperature of the environment can impact the drug’s stability and effectiveness .
生化学分析
Biochemical Properties
The biochemical properties of 7-Ethylquinoline-8-sulfonamide are not fully elucidated. Based on its structural similarity to other sulfonamides, it can be inferred that it may interact with various enzymes and proteins. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These interactions can influence various biochemical reactions within the cell.
Cellular Effects
They can also cause strong allergic reactions when used in large doses .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages . For instance, low doses of certain drugs can have effects that are not predicted by effects at higher doses .
Metabolic Pathways
Sulfonamides are known to interfere with the metabolic pathways of bacteria, specifically the synthesis of folic acid .
Transport and Distribution
It is known that the distribution of drugs in the body can be influenced by factors such as blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylquinoline-8-sulfonamide typically involves the sulfonation of 7-ethylquinoline. One common method includes the reaction of 7-ethylquinoline with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 7-Ethylquinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The ethyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
7-Ethylquinoline-8-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Quinoline: The parent compound, which lacks the ethyl and sulfonamide groups.
Sulfonamides: A class of compounds known for their antibacterial properties, such as sulfadiazine and sulfamethoxazole.
Ethylquinolines: Compounds with an ethyl group on the quinoline ring but lacking the sulfonamide group.
Uniqueness: 7-Ethylquinoline-8-sulfonamide is unique due to the combination of the ethyl and sulfonamide groups on the quinoline ring. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds.
特性
IUPAC Name |
7-ethylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-8-5-6-9-4-3-7-13-10(9)11(8)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSJVHJAMHORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-24-3 |
Source


|
| Record name | 7-ethylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2598704.png)
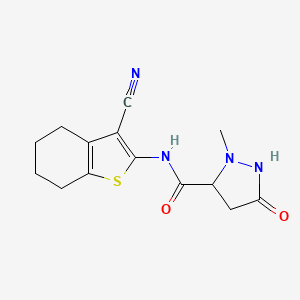
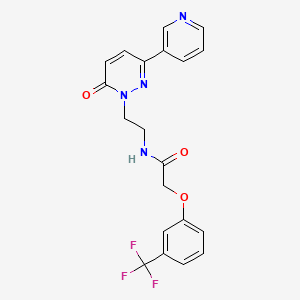
![5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine](/img/structure/B2598707.png)
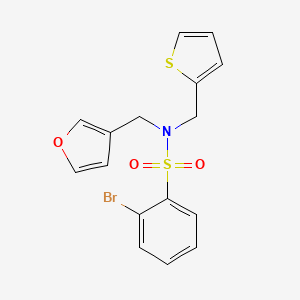
![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2598709.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)

